molecular formula C21H24N2O4 B4075104 (4-Ethoxyphenyl)-[4-(3-methylpiperidin-1-yl)-3-nitrophenyl]methanone

(4-Ethoxyphenyl)-[4-(3-methylpiperidin-1-yl)-3-nitrophenyl]methanone

Cat. No.: B4075104
M. Wt: 368.4 g/mol
InChI Key: VKPWRLLPHCXUPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Ethoxyphenyl)-[4-(3-methylpiperidin-1-yl)-3-nitrophenyl]methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methylpiperidinyl group, and a nitrophenyl group, all connected through a methanone linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxyphenyl)-[4-(3-methylpiperidin-1-yl)-3-nitrophenyl]methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Ethoxylation: The ethoxy group is introduced via an ethoxylation reaction using ethyl alcohol and a suitable catalyst.

    Piperidinylation: The piperidinyl group is added through a nucleophilic substitution reaction involving 3-methylpiperidine and an appropriate leaving group.

    Methanone Formation: The final step involves the formation of the methanone linkage, typically through a Friedel-Crafts acylation reaction using an acyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxyphenyl)-[4-(3-methylpiperidin-1-yl)-3-nitrophenyl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and piperidinyl groups, using reagents like sodium hydride or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide or alkyl halides in the presence of a base.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Ethoxyphenyl)-[4-(3-methylpiperidin-1-yl)-3-nitrophenyl]methanone has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4-Ethoxyphenyl)-[4-(3-methylpiperidin-1-yl)-3-nitrophenyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit or activate certain enzymes, alter receptor signaling, or interfere with protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Ethoxyphenyl)-[4-(3-methylpiperidin-1-yl)-3-nitrophenyl]methanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(4-ethoxyphenyl)-[4-(3-methylpiperidin-1-yl)-3-nitrophenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-3-27-18-9-6-16(7-10-18)21(24)17-8-11-19(20(13-17)23(25)26)22-12-4-5-15(2)14-22/h6-11,13,15H,3-5,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPWRLLPHCXUPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)N3CCCC(C3)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Ethoxyphenyl)-[4-(3-methylpiperidin-1-yl)-3-nitrophenyl]methanone
Reactant of Route 2
Reactant of Route 2
(4-Ethoxyphenyl)-[4-(3-methylpiperidin-1-yl)-3-nitrophenyl]methanone
Reactant of Route 3
Reactant of Route 3
(4-Ethoxyphenyl)-[4-(3-methylpiperidin-1-yl)-3-nitrophenyl]methanone
Reactant of Route 4
Reactant of Route 4
(4-Ethoxyphenyl)-[4-(3-methylpiperidin-1-yl)-3-nitrophenyl]methanone
Reactant of Route 5
Reactant of Route 5
(4-Ethoxyphenyl)-[4-(3-methylpiperidin-1-yl)-3-nitrophenyl]methanone
Reactant of Route 6
Reactant of Route 6
(4-Ethoxyphenyl)-[4-(3-methylpiperidin-1-yl)-3-nitrophenyl]methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.